molecular formula C10H11BrN2O B8457158 N-(4-bromopyridin-2-yl)-2-cyclopropylacetamide

N-(4-bromopyridin-2-yl)-2-cyclopropylacetamide

Cat. No.: B8457158
M. Wt: 255.11 g/mol
InChI Key: DNLVCFIGSRBLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromopyridin-2-yl)-2-cyclopropylacetamide is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

N-(4-bromopyridin-2-yl)-2-cyclopropylacetamide

InChI

InChI=1S/C10H11BrN2O/c11-8-3-4-12-9(6-8)13-10(14)5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,12,13,14)

InChI Key

DNLVCFIGSRBLII-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NC2=NC=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-cyclopropylacetic acid (250 mmol) in DCM was added 1 mL of DMF. Oxalyl chloride (312 mmol) was added dropwise and the reaction mixture was stirred overnight at room temperature. The reaction mixture was concentrated to afford 30.3 g of the crude acid chloride that was added dropwise to a solution of 4-bromo-2-aminopyridine (202 mmol) and pyridine (506 mol) in 500 mL dichloromethane. The reaction mixture was stirred at room temperature for 4 h. Water was added and the reaction mixture was extracted with dichloromethane. The combined organic layers were washed with brine, dried and concentrated. The residue was purified by chromatography on silica gel to afford 26.0 g of N-(4-bromopyridin-2-yl)-2-cyclopropylacetamide (50% yield).
Quantity
202 mmol
Type
reactant
Reaction Step One
Quantity
506 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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